BenchChemオンラインストアへようこそ!

3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione

Adenosine A1 receptor Radioligand binding Xanthine SAR

3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (3-benzyl-7-methylxanthine, CAS 64995-73-9) is a synthetic purine-2,6-dione derivative belonging to the xanthine class of adenosine receptor (AR) antagonists. Unlike the prototypical naturally occurring methylxanthines—theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine)—this compound bears a sterically demanding benzyl substituent at the N-3 position combined with a methyl group at N-7, while the N-1 position remains unsubstituted.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 64995-73-9
Cat. No. B7762697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS64995-73-9
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C13H12N4O2/c1-16-8-14-11-10(16)12(18)15-13(19)17(11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)
InChIKeyHLZRFXDGQLYGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38.4 [ug/mL] (The mean of the results at pH 7.4)

3-Benzyl-7-methylxanthine (CAS 64995-73-9): A Structurally Distinct Xanthine Scaffold for Adenosine Receptor Antagonism Research


3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (3-benzyl-7-methylxanthine, CAS 64995-73-9) is a synthetic purine-2,6-dione derivative belonging to the xanthine class of adenosine receptor (AR) antagonists [1]. Unlike the prototypical naturally occurring methylxanthines—theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine)—this compound bears a sterically demanding benzyl substituent at the N-3 position combined with a methyl group at N-7, while the N-1 position remains unsubstituted [2]. This substitution pattern directly impacts AR subtype binding and functional activity, distinguishing it from simple 1,3-dialkylxanthines. The compound is primarily utilized as a research reagent, a synthetic building block for more complex adenosine receptor antagonists, and as a reference ligand in pharmacological profiling studies .

Why 3-Benzyl-7-methylxanthine (CAS 64995-73-9) Cannot Be Replaced by Theophylline, Caffeine, or Other Simple Alkylxanthines in Research Procurement


Generic substitution of 3-benzyl-7-methylxanthine with common, inexpensive xanthines such as theophylline or caffeine introduces uncontrolled variability in adenosine receptor pharmacology because the N-3 benzyl substituent profoundly alters both the affinity profile and the selectivity fingerprint across AR subtypes [1]. In structure–activity relationship (SAR) studies of xanthine-based AR antagonists, a benzyl group at the 3-position—as opposed to a methyl group—confers enhanced binding to the A1 and A2A receptor subtypes, while differentially affecting A2B and A3 receptor interactions [2]. Consequently, procurement decisions that treat 3-benzyl-7-methylxanthine as interchangeable with simpler methylxanthines risk invalidating SAR continuity, confounding reference compound benchmarking, and compromising the reproducibility of receptor pharmacology experiments. The quantitative evidence below delineates precisely where 3-benzyl-7-methylxanthine diverges from its closest structural analogs.

3-Benzyl-7-methylxanthine (CAS 64995-73-9): Quantitative Differentiation Evidence Against Closest Xanthine Comparators


High-Affinity Adenosine A1 Receptor Binding (IC50 = 0.90 nM) vs. Theophylline (Ki ~8,500 nM)

3-Benzyl-7-methylxanthine demonstrates sub-nanomolar binding affinity for the adenosine A1 receptor in rat brain membranes, with an IC50 of 0.90 nM measured by displacement of [125I]-labeled aminobenzyl adenosine in the absence of NaCl [1]. In contrast, theophylline (1,3-dimethylxanthine) exhibits a Ki of approximately 8,500 nM at the rat A1 receptor under comparable radioligand binding conditions, representing a potency difference of roughly 9,400-fold [2]. This large difference cannot be extrapolated from the simple addition of N-3 and N-7 methyl groups relative to theophylline and underscores the unique contribution of the N-3 benzyl substituent to A1 receptor recognition. Note: The comparator value for theophylline is drawn from a separate study using similar rat brain membrane preparations; direct head-to-head data from a single experiment are not available in the current literature.

Adenosine A1 receptor Radioligand binding Xanthine SAR

Salt-Dependent Modulation of A1 Receptor Binding Affinity (IC50 Shift from 0.90 nM to 1,150 nM)

The binding of 3-benzyl-7-methylxanthine to the adenosine A1 receptor is strongly modulated by sodium ions. In rat brain membranes, the IC50 shifts from 0.90 nM in the absence of NaCl to 1,150 nM (1.15 μM) in the presence of 1 M NaCl, representing an approximately 1,280-fold reduction in apparent affinity [1]. This marked sodium sensitivity is characteristic of A1-selective antagonists and is far more pronounced than the sodium shift observed for theophylline (typically ~5–10-fold) or caffeine (~2–3-fold) [2]. The differential sodium response provides a functional fingerprint that distinguishes 3-benzyl-7-methylxanthine from less sodium-sensitive xanthines and can be exploited in assays designed to probe the conformational state of the A1 receptor.

Adenosine A1 receptor Sodium modulation Allosteric regulation

Functional A1 Antagonism in Cardiac Tissue: Prolongation of Stimulus-QRS Interval (EC50 = 33.9 nM)

In a functional assay using Langendorff-perfused guinea pig heart preparations, 3-benzyl-7-methylxanthine prolonged the stimulus-QRS interval with an EC50 of 33.9 nM, indicating potent antagonism of endogenous adenosine at cardiac A1 receptors [1]. By comparison, theophylline requires substantially higher concentrations (EC50 typically in the low micromolar range, ~3,000–10,000 nM) to produce equivalent cardiac A1 receptor blockade in similar isolated heart preparations [2]. This ~100- to 300-fold greater functional potency in a physiologically relevant tissue preparation supports the selection of 3-benzyl-7-methylxanthine over theophylline for ex vivo cardiac A1 receptor studies where high antagonist potency at low concentrations is required.

Adenosine A1 receptor Cardiac electrophysiology Functional antagonism

Structural Differentiation via 8-Position Functionalization: Comparison with 3-Benzyl-7-methyl-8-(5-methyl-2-furyl)xanthine

3-Benzyl-7-methylxanthine serves as the unsubstituted (at C-8) parent scaffold from which 8-substituted derivatives with divergent pharmacological profiles are synthesized. For instance, the 8-(5-methyl-2-furyl) analog (BDBM33199) displays markedly reduced A1 receptor engagement, instead exhibiting Bcl-2-related protein A1 inhibitory activity (EC50 = 1,940 nM) [1]. This comparison illustrates that the C-8 unsubstituted 3-benzyl-7-methylxanthine core is essential for high-affinity A1 receptor binding, whereas C-8 substitution redirects biological activity toward entirely different target classes. For medicinal chemistry programs exploring xanthine-based AR antagonists, the C-8 unsubstituted parent compound provides a clean SAR starting point with well-characterized A1 pharmacology, unlike its C-8 functionalized derivatives which introduce off-target liabilities.

Xanthine SAR 8-Substituted xanthines Receptor selectivity engineering

Synthetic Utility as a Benzyl-Protected 7-Methylxanthine Intermediate for Downstream Derivatization

3-Benzyl-7-methylxanthine functions as a benzyl-protected synthetic intermediate that can be selectively deprotected to yield 7-methylxanthine. Treatment with AlCl3 in toluene at reflux for 1 hour removes the N-3 benzyl group with a reported yield of 75% to generate 7-methylxanthine, a key intermediate for further functionalization [1]. In contrast, direct procurement of 7-methylxanthine (CAS 552-62-5) often presents challenges related to solubility, stability, and limited commercial availability at research grade, whereas the 3-benzyl-protected form offers improved handling properties, enhanced solubility in organic solvents, and greater shelf stability [2]. This differential synthetic accessibility positions 3-benzyl-7-methylxanthine as the preferred procurement choice for laboratories synthesizing 7-substituted xanthine libraries or tricyclic purine derivatives where late-stage N-3 deprotection is required.

Xanthine synthesis Protecting group strategy Building block procurement

Priority Application Scenarios for 3-Benzyl-7-methylxanthine (CAS 64995-73-9) Based on Quantitative Differentiation Evidence


Adenosine A1 Receptor Radioligand Binding Reference Standard

With a sub-nanomolar IC50 of 0.90 nM at the rat adenosine A1 receptor, 3-benzyl-7-methylxanthine serves as a high-affinity reference antagonist in radioligand displacement assays, enabling the determination of Ki values for novel A1 ligands [1]. Its extreme sodium sensitivity (IC50 shift from 0.90 nM to 1,150 nM) additionally makes it an ideal tool for probing the sodium-dependent conformational states of the A1 receptor, an application for which theophylline (sodium shift ~5–10-fold) is insufficiently responsive [2].

Ex Vivo Cardiac Electrophysiology Studies Requiring Potent A1 Blockade

Isolated heart preparations (Langendorff-perfused guinea pig heart) benefit from the compound's functional potency at cardiac A1 receptors (EC50 = 33.9 nM for stimulus-QRS interval prolongation), achieving effective adenosine antagonism at concentrations roughly 100- to 300-fold lower than those required for theophylline, thereby minimizing non-specific cardiovascular effects associated with high-concentration methylxanthine exposure [1].

Synthetic Building Block for 7-Methylxanthine-Derived Libraries

The benzyl group at N-3 functions as a protective moiety that can be removed on demand (AlCl3/toluene, 75% yield) to liberate 7-methylxanthine, a versatile intermediate for the synthesis of 7-substituted xanthine libraries, tricyclic imidazo[2,1-i]purinones, and water-soluble A2A/A3 adenosine receptor antagonists. This protected-intermediate strategy outperforms direct procurement of 7-methylxanthine in terms of storage stability, organic solvent compatibility, and synthetic flexibility [2].

SAR Anchor Point for C-8 Functionalized Xanthine Probe Development

As the C-8 unsubstituted parent scaffold with well-defined A1 receptor pharmacology (IC50 = 0.90 nM), 3-benzyl-7-methylxanthine provides a clean starting point for systematic C-8 derivatization. Researchers can use this parent compound as a reference to quantify how specific C-8 substituents redirect biological activity away from adenosine A1 receptors toward alternative targets, as exemplified by the 8-(5-methyl-2-furyl) analog's switch to Bcl-2 protein inhibition (EC50 = 1,940 nM) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.